molecular formula C10H12BrClO B1323482 4-Bromo-2-chloro-1-isobutoxybenzene CAS No. 625446-38-0

4-Bromo-2-chloro-1-isobutoxybenzene

Cat. No.: B1323482
CAS No.: 625446-38-0
M. Wt: 263.56 g/mol
InChI Key: KTYODRBXQGPKJH-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-1-isobutoxybenzene is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of bromine, chlorine, and an isobutoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-1-isobutoxybenzene typically involves the substitution reactions on a benzene ringThe reaction conditions often include the use of catalysts such as iron(III) bromide for bromination and aluminum chloride for Friedel-Crafts alkylation to introduce the isobutoxy group .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available benzene derivatives. The process includes controlled halogenation and etherification reactions under specific conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chloro-1-isobutoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzene derivatives, which can be further utilized in organic synthesis .

Scientific Research Applications

4-Bromo-2-chloro-1-isobutoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-1-isobutoxybenzene involves its reactivity towards various nucleophiles and electrophiles. The presence of halogens makes it a good candidate for substitution reactions, while the isobutoxy group can participate in etherification reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes .

Comparison with Similar Compounds

  • 4-Bromo-2-chloro-1-iodobenzene
  • 4-Bromo-2-chloro-1-fluorobenzene
  • 4-Bromo-2-chloro-1-methoxybenzene

Comparison: 4-Bromo-2-chloro-1-isobutoxybenzene is unique due to the presence of the isobutoxy group, which imparts different chemical properties compared to other similar compounds. For instance, the isobutoxy group can influence the compound’s solubility and reactivity in organic synthesis .

Properties

IUPAC Name

4-bromo-2-chloro-1-(2-methylpropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClO/c1-7(2)6-13-10-4-3-8(11)5-9(10)12/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYODRBXQGPKJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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